PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Overview

Description

PAMAM dendrimers are a type of highly branched polymers that have been used in various scientific and medical applications. They are highly versatile and can be synthesized to have desired properties. Ethylenediamine (EDA) is the most commonly used core for PAMAM dendrimers, and generation 0.0 refers to the simplest form of the dendrimer, with the fewest branches. 0 solution.

Scientific Research Applications

Structural Analysis and Characterization

PAMAM dendrimers with ethylenediamine cores exhibit unique structural properties that have been the subject of various studies. For instance, Shi et al. (2005) explored the structural deviations in generation 1 PAMAM dendrimers, providing insights into the purity, homogeneity, and characterizations of these dendrimers, which are crucial for understanding their intrinsic characteristics and variations related to surface modifications (Shi et al., 2005). Furthermore, Han et al. (2005) investigated the properties of these dendrimers in aqueous solutions using molecular dynamics simulations, revealing their spherical shape and compact structures (Han, Chen, & Yang, 2005).

Electrophoretic Mobility and Molecular Distribution

Studies have also focused on the electrophoretic mobility and molecular distribution of PAMAM dendrimers. Shi et al. (2006) analyzed generation 5 PAMAM dendrimers, examining how charge and surface modifications affect their electrophoretic mobility and molecular distribution, which is valuable for characterizing dendrimer-based materials for medical applications (Shi et al., 2006).

Synthesis and Applications

Various methods of synthesizing PAMAM dendrimers have been explored. Bao Hua (2004) discussed the synthesis of generations 0.5 through 6.0 PAMAM dendrimers, emphasizing the efficiency of capillary electrophoresis in analyzing these dendrimers (Bao Hua, 2004). In addition, Miao et al. (2018) demonstrated the use of generation 3 PAMAM dendrimers in stabilizing Bi2S3 nanoparticles, highlighting their potential in nanoparticle synthesis (Miao, Zhu, Gu, Yu, & Cong, 2018).

Solubility Enhancement and Dendritic Effects

PAMAM dendrimers have been researched for their role in enhancing the solubility of various substances. Li Jie (2005) studied the effect of PAMAM dendrimers on the solubility enhancement of benzoic acid, demonstrating their significant impact compared to traditional solubilizers (Li Jie, 2005). Zhang et al. (2014) investigated low generational PAMAM dendrimers as solubility enhancers for folic acid, revealing different mechanisms of solubilization based on pH and highlighting the 'dendritic effect' in the solubilization process (Zhang, Xu, Jiang, Huang, & Wu, 2014).

Molecular Structure and Dynamics

The molecular structure and dynamics of PAMAM dendrimers have been thoroughly studied. Maiti et al. (2004) provided detailed insights into the atomistic structure of ethylenediamine core PAMAM dendrimers up to the 11th generation, revealing important structural properties such as radius of gyration and monomer density distribution (Maiti, Çagin, Wang, & Goddard, 2004).

Mechanism of Action

Target of Action

Poly(amidoamine) (PAMAM) dendrimers are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface . They are widely studied as drug vectors due to their particular structure and excellent properties . The primary targets of PAMAM dendrimers are typically drug molecules, which can be loaded in the internal cavity of dendrimers or adsorbed on the surface . The interaction force and spatial configuration between PAMAM and several typical chemotherapy drugs have been studied .

Mode of Action

The mode of action of PAMAM dendrimers involves the formation of stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies . The outward growth of PAMAM dendrimers is accomplished by alternating between two reactions: Michael addition of the amino-terminated surface onto methyl acrylate, resulting in an ester-terminated outer layer, and coupling with ethylene diamine to achieve a new amino-terminated surface .

Biochemical Pathways

PAMAM dendrimers affect various biochemical pathways. They are characterized by pH-dependent conformations, becoming more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups . This unique property allows them to interact with different biochemical pathways in a pH-dependent manner.

Pharmacokinetics

The pharmacokinetics of PAMAM dendrimers are influenced by their molecular weight, hydrodynamic size, and polymer architecture . Elimination clearance decreases more rapidly with an increase in hydrodynamic size for PAMAM-OH dendrimers as compared to HPMA copolymers . PAMAM dendrimers are eliminated renally to a lesser extent than HPMA copolymers .

Result of Action

The result of PAMAM dendrimer action is primarily the delivery of the loaded drug molecules to their target sites. The biodegradability, non-toxicity, non-immunogenicity, and multifunctionality of PAMAM dendrimer facilitate its application in drug delivery, gene transfection, tumor therapy, and diagnostics applications with precision and selectivity .

Action Environment

The action of PAMAM dendrimers is influenced by environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM dendrimers, which in turn influences their interaction with drug molecules and their delivery to target sites . Furthermore, the presence of other molecules in the environment can also affect the interaction of PAMAM dendrimers with their targets .

Biochemical Analysis

Biochemical Properties

PAMAM dendrimers are known to interact with various biomolecules. They can form stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies . The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs . The cationic charges on the dendrimer surface may disturb the cell membrane . Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are often employed to neutralize the peripheral amine groups and improve dendrimer biocompatibility .

Cellular Effects

The cellular effects of PAMAM dendrimers are largely dependent on their surface charge. For instance, positively charged PAMAM-NH2 dendrimers have been found to promote exocytosis in MCF-7/ADR cells, a multidrug-resistant human breast cancer cell model . This is achieved through three intracellular transportation processes and the involvement of P-glycoprotein (P-gp) . On the other hand, neutral PAMAM-OH and negatively charged PAMAM-COOH dendrimers exhibit lower exocytosis rates .

Molecular Mechanism

The molecular mechanism of action of PAMAM dendrimers involves their interaction with various biomolecules. For instance, PAMAM-NH2 dendrimers can enter MCF-7/ADR cells by forming nanoscale membrane holes . This portion of PAMAM-NH2 is eliminated by P-gp . Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei . Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus but has no effect on the exocytosis of PAMAM-OH or PAMAM-COOH .

Temporal Effects in Laboratory Settings

It is known that PAMAM dendrimers can enhance the transport of certain compounds across cell monolayers . For instance, PAMAM-G0 and PAMAM-G3 dendrimers have been shown to greatly enhance the transport of naproxen conjugates across Caco-2 cell monolayers .

Dosage Effects in Animal Models

The effects of PAMAM dendrimers at different dosages in animal models have been studied. For instance, PAMAM-G3.5 and PAMAM-G4 dendrimers were evaluated in zebrafish models . PAMAM-G4 with amine terminal groups showed lethal and sublethal parameters, dose, and exposure time-dependence .

Metabolic Pathways

It is known that PAMAM dendrimers can interact with various enzymes and cofactors .

Transport and Distribution

PAMAM dendrimers can be transported and distributed within cells and tissues. Their transportation in multidrug-resistant tumor cells involves three intracellular transportation processes and the involvement of P-gp . The surface charge of PAMAM dendrimers plays a crucial role in their distribution within cells .

Subcellular Localization

The subcellular localization of PAMAM dendrimers is influenced by their surface charge. Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei . Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus .

properties

IUPAC Name |

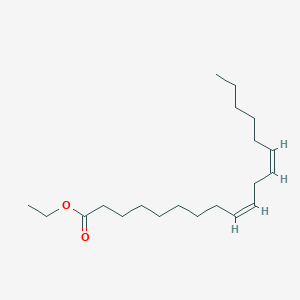

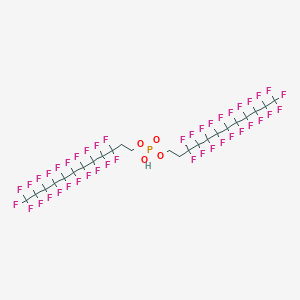

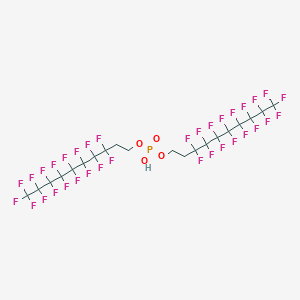

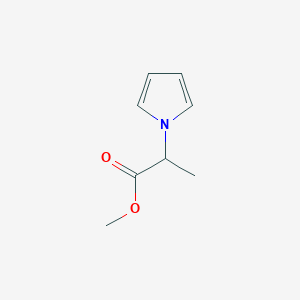

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENLDUJVTGGYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399812 | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155773-72-1 | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do PAMAM dendrimers interact with cell membranes?

A1: PAMAM dendrimers interact with cell membranes primarily through electrostatic interactions. Their positively charged amine termini bind to negatively charged components of the cell membrane, such as phospholipids. Studies have shown that the strength of this interaction depends on the dendrimer generation (size) and surface charge. For instance, higher generation dendrimers like G5.0-OH exhibit stronger interactions than lower generation dendrimers. [] This interaction can lead to membrane disruption, which may contribute to their cytotoxicity at higher concentrations. [, , ] Additionally, the presence of negatively charged lipids like POPG enhances the interaction, while neutral lipids like POPC show weaker interactions. []

Q2: Can PAMAM dendrimers penetrate cells?

A2: Yes, PAMAM dendrimers can penetrate cells, and their uptake efficiency is influenced by factors like generation, surface charge, and cell type. [, , , ] Fluorescence microscopy studies demonstrate their presence within various cell types, including hepatocellular carcinoma cells (HepG2) [] and microalgae. []

Q3: What are the downstream effects of PAMAM dendrimers within cells?

A3: PAMAM dendrimers can trigger various cellular responses, including:

- Autophagy: Studies have shown that PAMAM dendrimers can induce autophagy in hepatocellular carcinoma cells [] and human liver cells. [] This process involves the formation of autophagosomes, which engulf and degrade cellular components. The Akt/mTOR and Erk1/2 signaling pathways have been implicated in this process. [, ]

- Cytotoxicity: While promising for drug delivery, PAMAM dendrimers can exhibit cytotoxicity, particularly at higher generations and concentrations. [, , ] This toxicity is often attributed to their interactions with cell membranes, leading to disruption and cell death.

- Oxidative stress: Research indicates that PAMAM dendrimers can induce oxidative stress in both microalgae and cyanobacteria. [] This stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Q4: How does the surface charge of PAMAM dendrimers influence their biological activity?

A4: The surface charge of PAMAM dendrimers plays a critical role in their interaction with biological systems. Cationic PAMAM dendrimers, with their positively charged amine groups, show a higher affinity for negatively charged cell membranes and DNA. [, ] This strong interaction can enhance cellular uptake but also increase their cytotoxic potential. [] In contrast, anionic or neutral dendrimers exhibit reduced interactions, potentially leading to lower toxicity but also reduced cellular uptake. []

Q5: Can PAMAM dendrimers be used for drug delivery?

A5: Yes, PAMAM dendrimers show promise as drug delivery vehicles due to their ability to encapsulate drug molecules and their potential for targeted delivery. [, , , ] Their branched structure allows for the loading of therapeutic agents within their interior or by conjugation to their surface. Surface modifications, such as PEGylation, can further enhance their biocompatibility and circulation time. []

Q6: What is the molecular formula and weight of a PAMAM dendrimer?

A6: PAMAM dendrimers don't have a single molecular formula or weight. Their structure is defined by their generation (G), which represents the number of branching points from the core. Each generation doubles the number of surface groups and significantly increases the molecular weight. For example, a G0 PAMAM dendrimer starts with an ethylenediamine core and has a molecular weight of 517 g/mol, while a G4 dendrimer has a molecular weight of around 14,215 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize PAMAM dendrimers?

A7: Several spectroscopic techniques are used to characterize PAMAM dendrimers, including:

- Nuclear Magnetic Resonance (NMR): NMR is used to confirm the structure of synthesized dendrimers, analyze their interactions with other molecules like drugs or lipids, and study their solution behavior. [, , ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the dendrimer structure and confirm successful conjugation with other molecules. [, ]

- Mass Spectrometry (MS): MS techniques, including MALDI-TOF and ESI-QTOF, are used to determine the molecular weight and purity of synthesized dendrimers. [, ]

Q8: How stable are PAMAM dendrimers under different conditions?

A8: PAMAM dendrimer stability depends on the environmental conditions, including:

- pH: They are generally stable over a wide pH range, but extreme pH values can lead to hydrolysis of the amide bonds, especially for higher generations. []

- Temperature: Elevated temperatures can cause degradation, particularly in the presence of oxygen. []

Q9: What strategies can improve the stability of PAMAM dendrimers?

A9: Several strategies can enhance the stability of PAMAM dendrimers:

- Surface modification: PEGylation, acetylation, or conjugation with other molecules can improve stability, reduce toxicity, and enhance biocompatibility. [, , ]

Q10: What are the potential applications of PAMAM dendrimers beyond drug delivery?

A10: PAMAM dendrimers hold promise for various applications, including:

- Gene delivery: Their ability to complex with DNA makes them attractive non-viral vectors for gene therapy. [, , ]

- Catalysis: Dendrimers can act as scaffolds for immobilizing catalysts, leading to enhanced activity and selectivity in various chemical reactions. [, ]

- Wastewater treatment: PAMAM dendrimers can be used to remove heavy metal ions from contaminated water due to their high binding capacity. []

Q11: What are the current limitations and future directions for PAMAM dendrimer research?

A11: While promising, PAMAM dendrimer research faces some challenges, including:

- Toxicity: Addressing the cytotoxicity concerns, especially for higher generations, is crucial for their safe use in biomedical applications. [, , ]

- Targeted delivery: Improving the targeting specificity of dendrimer-based drug delivery systems to minimize off-target effects is an ongoing area of research. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)